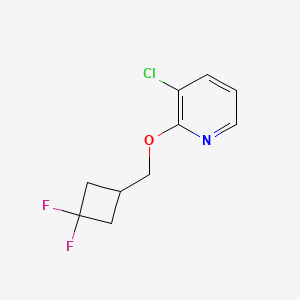

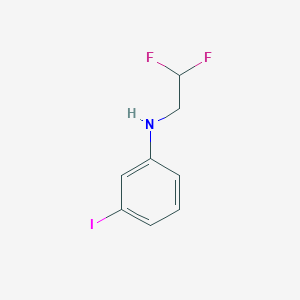

![molecular formula C20H17NO5S B2743100 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 865657-73-4](/img/structure/B2743100.png)

2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid” is a chemical compound with the molecular formula C20H17NO5S. The IUPAC name for this compound is {4-[(2-naphthylsulfonyl)amino]phenyl}acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like solubility, melting point, boiling point, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available in the current resources .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Compounds related to 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid have been explored for their utility in the synthesis of complex heterocyclic structures. For instance, the synthesis and reactions of naphth[1,2-d]oxazole-5-sulfonic acids highlight their potential in generating diverse heterocyclic systems, which are valuable intermediates in organic synthesis and pharmaceutical chemistry (Osman, Youssef, & Atta, 1982).

Analytical Chemistry and Liquid Chromatography

In analytical chemistry, derivatives of this compound class have been developed as derivatization reagents for sensitive detection in liquid chromatography. A specific example is the synthesis of a sulfonate reagent designed for analytical derivatization, enabling sensitive detection of analytes after tagging, showcasing its application in enhancing liquid chromatographic analyses (Hsin‐Lung Wu et al., 1997).

Anticancer Research

Research into the anticancer properties of related compounds has yielded promising results. For instance, studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives demonstrated potential anticancer activity, highlighting the therapeutic applications of these compounds (Salahuddin et al., 2014).

Materials Science

In the field of materials science, the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membranes in direct methanol fuel cells illustrates the application of such compounds in developing new materials with specific functional properties. This research contributes to advancements in energy technology, demonstrating the compound's utility in creating high-performance membranes for fuel cells (Yao et al., 2014).

Propiedades

IUPAC Name |

2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-20(23)12-16-13-26-19-8-4-3-7-18(19)21(16)27(24,25)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16H,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEMWQSCOILBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)

![3-(3-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)